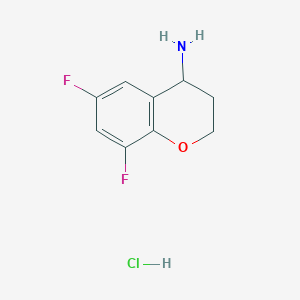

6,8-Difluoro-chroman-4-ylamine hydrochloride

Description

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNZONGLYNSZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695754 | |

| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-06-7 | |

| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Difluoro-chroman-4-ylamine Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-chroman-4-ylamine hydrochloride is a fluorinated heterocyclic amine belonging to the chroman class of compounds. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of biologically active molecules. The strategic incorporation of fluorine atoms, as seen in this molecule, is a common strategy to enhance key pharmaceutical properties such as metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of 6,8-Difluoro-chroman-4-ylamine hydrochloride, drawing upon data from its precursors and structurally related analogues.

Introduction: The Significance of Fluorinated Chromanamines

The chroman ring system, a bicyclic ether, is a foundational structure in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Chroman-4-amines, in particular, have garnered significant interest as potent pharmacophores, especially in the field of neurodegenerative diseases.[2]

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and biological profile. In the context of chromanamines, fluorination can lead to:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug candidate.

-

Modulated Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine group, which can affect its ionization state at physiological pH and its ability to interact with biological targets.[3]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

This guide focuses specifically on 6,8-Difluoro-chroman-4-ylamine hydrochloride, a compound that combines the privileged chroman scaffold with the strategic placement of two fluorine atoms on the aromatic ring.

Chemical and Physical Properties

While specific experimental data for 6,8-Difluoro-chroman-4-ylamine hydrochloride is not widely published in peer-reviewed literature, its properties can be inferred from available data for its constituent parts and related compounds.

| Property | Value/Information | Source |

| IUPAC Name | (6,8-Difluoro-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride | - |

| CAS Number | 1187928-83-1 | [4] |

| Molecular Formula | C₉H₁₀Cl₂F₂NO | [4] |

| Molecular Weight | 221.63 g/mol | [4] |

| Appearance | Expected to be a solid. | Inferred |

| Solubility | Expected to have some solubility in water and polar organic solvents like methanol and DMSO. | Inferred |

| Storage | For long-term storage, -20°C is recommended. For short-term, -4°C is suitable. | Vendor Data |

Note: Some properties are inferred based on the general characteristics of hydrochloride salts of small organic amines.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons, the diastereotopic protons of the methylene groups in the dihydropyran ring, the methine proton at the C4 position adjacent to the amine, and the protons of the amine group.

-

¹³C NMR: Resonances for the aromatic carbons (with C-F coupling), the methylene carbons of the dihydropyran ring, and the methine carbon bearing the amino group.

-

Mass Spectrometry: A molecular ion peak corresponding to the free base (C₉H₉F₂NO) and characteristic fragmentation patterns.

Synthesis and Manufacturing

The most probable synthetic route to 6,8-Difluoro-chroman-4-ylamine hydrochloride is through the reductive amination of its corresponding ketone precursor, 6,8-Difluorochroman-4-one (CAS: 259655-01-1).[6][7] This is a widely used and versatile method for the synthesis of amines.

Experimental Protocol: Reductive Amination

The following is a generalized, plausible protocol for the synthesis of 6,8-Difluoro-chroman-4-ylamine hydrochloride.

Caption: Plausible synthetic workflow for 6,8-Difluoro-chroman-4-ylamine hydrochloride.

Methodology:

-

Imine Formation: 6,8-Difluorochroman-4-one is dissolved in a suitable solvent such as methanol. An ammonia source, for example, ammonium acetate, is added in excess. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. Sodium cyanoborohydride is often chosen for its selectivity in reducing imines in the presence of ketones. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude amine (free base) can be purified by column chromatography.

-

Salt Formation: The purified 6,8-Difluoro-chroman-4-ylamine free base is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.

Potential Applications and Biological Relevance

While the specific biological activity of 6,8-Difluoro-chroman-4-ylamine hydrochloride has not been extensively reported, the chroman-4-amine scaffold is a known pharmacophore with a range of biological activities. Furthermore, the activity of structurally similar compounds provides strong indications of its potential therapeutic applications.

Antiviral Activity

A study on fluorinated 2-arylchroman-4-ones, the ketone precursors to the corresponding amines, has shown promising antiviral activity. Specifically, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one demonstrated significant potency against the Influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC₅₀ of 6 μM.[8] This compound was also active against other influenza strains, suggesting that the 6,8-difluoro-chroman scaffold is a promising starting point for the development of novel anti-influenza agents.[8] It is plausible that the corresponding amine, 6,8-Difluoro-chroman-4-ylamine, could exhibit similar or enhanced antiviral properties.

Neurodegenerative Diseases

Chroman-4-one and chroman-4-amine derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's.[2][6] For instance, certain chroman-4-one derivatives are known to inhibit Sirtuin 2 (SIRT2), a histone deacetylase linked to neurodegeneration.[9][10] Structure-activity relationship studies have shown that electron-withdrawing groups at the 6- and 8-positions of the chroman ring can enhance this inhibitory activity.[9] Given that fluorine is a strongly electron-withdrawing element, 6,8-Difluoro-chroman-4-ylamine hydrochloride represents a compound of interest for investigation as a potential modulator of targets relevant to neurodegenerative disorders.

Caption: Potential therapeutic applications based on related compounds.

Safety and Handling

Based on available safety data for related compounds, 6,8-Difluoro-chroman-4-ylamine hydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): It is recommended to use safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Toxicity: While specific toxicological data is unavailable, related fluorinated amines are classified as potentially harmful if swallowed and may cause skin and eye irritation.[11]

Conclusion

6,8-Difluoro-chroman-4-ylamine hydrochloride is a promising, yet underexplored, chemical entity. Its structure combines the biologically relevant chroman-4-amine scaffold with the advantageous properties imparted by fluorine substitution. While a detailed experimental profile is not yet publicly available, this guide has outlined its key identifiers, a robust and plausible synthetic strategy, and highlighted its potential in antiviral and neuroprotective drug discovery based on robust data from closely related analogues. Further investigation into the specific biological targets and a comprehensive toxicological profiling of this compound are warranted to fully elucidate its therapeutic potential.

References

- Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. RSC Medicinal Chemistry, 13(6), 714-725.

- Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.

- Chepanova, A. A., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 32(12), 2569-2585.

- Seifert, T., et al. (2012).

- Eriksson, O., et al. (2004). PURINE AND IMIDAZOPYRIDINE. U.S.

- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113.

- Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Targets, 22(12), 1406-1425.

- Politanskaya, L., et al. (2025). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity.

- Amfluoro. (n.d.). (R)-6,8-Difluorochroman-4-amine. Amfluoro.

- BIOFOUNT. (n.d.). 6,8-Difluoro-chroman-4-ylamine Hydrochloride. BIOFOUNT.

- Seifert, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- PubChem. (n.d.). (S)-6-Fluorochroman-4-amine. PubChem.

- Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-888.

- CP Lab Safety. (n.d.). 6,8-Difluorochroman-4-one, 95% Purity, C9H6F2O2, 100 mg. CP Lab Safety.

- Parchem. (n.d.). (r)-6,8-Difluorochroman-4-amine (Cas 162473-03-2). Parchem.

- Dingxiangtong. (n.d.). 6,8-Difluoro-chroman-4-ylamine hydrochloride 1187928-90-0. Dingxiangtong.

- ChemScene. (n.d.). 259655-01-1 | 6,8-Difluorochroman-4-one. ChemScene.

- PubChem. (n.d.). 6,8-Difluoro-3-phenyl-chroman-4-one. PubChem.

- Davies, R. M., et al. (2020). Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv.

- Madkour, H. F. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227.

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1187928-83-1|6,8-Difluoro-chroman-4-ylamine Hydrochloride|6,8-Difluoro-chroman-4-ylamine Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 5. (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride 1187928-90-0 **科研现货速达** HPLC 随货提供COA、HPLC谱图、MS谱图,NMR图谱等,详细联系客服。用于LC-MS/MS定量分析,代谢组学、质谱,药代动力学等。价格_品牌:sogestandard-丁香通 [m.biomart.cn]

- 6. dspace.uevora.pt [dspace.uevora.pt]

- 7. calpaclab.com [calpaclab.com]

- 8. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Difluoro-Chroman Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Difluoro-chroman derivatives have emerged as a privileged scaffold in modern medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and viral infections. The strategic incorporation of fluorine atoms onto the chroman core profoundly influences the physicochemical and biological properties of these molecules, leading to enhanced target engagement, improved metabolic stability, and potent modulation of key cellular pathways. This in-depth technical guide provides a comprehensive overview of the primary mechanisms of action associated with difluoro-chroman derivatives, with a focus on their roles as Sirtuin 2 (SIRT2) inhibitors, inducers of apoptosis, and antagonists of the PD-1/PD-L1 immune checkpoint. We will delve into the molecular intricacies of these interactions, present detailed protocols for their experimental validation, and explore the structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of difluoro-chroman derivatives in their therapeutic programs.

Introduction: The Strategic Advantage of Fluorination in Chroman Scaffolds

The chroman ring system is a common motif in a vast array of natural products and synthetic bioactive molecules.[1] Its inherent structural features provide a versatile platform for the development of novel therapeutics. The introduction of fluorine atoms into the chroman scaffold is a strategic design element that can dramatically enhance the pharmacological profile of the resulting derivatives.[2][3]

Fluorination can impart several advantageous properties, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, often leading to an extended plasma half-life.[4]

-

Modulated Lipophilicity and Permeability: The high electronegativity of fluorine can alter the lipophilicity (logP) of a molecule, which can be fine-tuned to optimize cell membrane permeability and bioavailability.[2][5]

-

Increased Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[3]

This guide will explore how these properties contribute to the distinct mechanisms of action of difluoro-chroman derivatives.

Mechanism of Action I: Selective Inhibition of Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and neurodegeneration.[6] Dysregulation of SIRT2 activity has been implicated in several diseases, making it an attractive therapeutic target. Certain difluoro-chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[6][7]

Molecular Interaction and Inhibition

Structure-activity relationship (SAR) studies on chroman-4-one derivatives have revealed that electron-withdrawing groups at the 6- and 8-positions of the chroman ring enhance SIRT2 inhibitory activity.[6][7] The difluoro substitution pattern at these positions is therefore a key determinant of potency. While the precise binding mode is still under investigation, it is hypothesized that the chroman-4-one core interacts with the active site of SIRT2, while the difluoro substitutions contribute to favorable interactions within the binding pocket.

Downstream Cellular Consequences

Inhibition of SIRT2 by difluoro-chroman derivatives leads to the hyperacetylation of its substrates, most notably α-tubulin. This post-translational modification disrupts microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis in cancer cells.

Experimental Workflow: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay quantitatively measures the ability of a compound to inhibit the deacetylase activity of recombinant human SIRT2.

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute recombinant human SIRT2 enzyme in Assay Buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic acetylated peptide substrate (e.g., Ac-RHKK(Ac)-AMC) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of NAD+ in Assay Buffer.

-

Prepare serial dilutions of the difluoro-chroman derivative test compound in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 45 µL of the diluted test compound or vehicle control to the appropriate wells.

-

Add 5 µL of the SIRT2 enzyme solution to each well.

-

Incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding a 50 µL mixture of the fluorogenic substrate and NAD+ to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Add 50 µL of a developer solution containing a stop reagent and a trypsin-like protease to each well.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[8]

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action II: Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Many anticancer agents exert their therapeutic effects by inducing apoptosis in tumor cells. Difluoro-chroman derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.

Signaling Pathways

The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. While the precise pathway activated by difluoro-chroman derivatives may be cell-type dependent, evidence suggests a significant role for the intrinsic pathway. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

Caspase Activation

The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. The intrinsic pathway typically leads to the activation of caspase-9, which in turn activates the executioner caspases, caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.

Caption: Workflow for an HTRF PD-1/PD-L1 binding assay.

-

Reagent Preparation:

-

Use a commercially available HTRF PD-1/PD-L1 binding assay kit.

-

Reconstitute and dilute the tagged recombinant human PD-1 and PD-L1 proteins, as well as the HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor and acceptor fluorophore) according to the manufacturer's instructions.

-

Prepare serial dilutions of the difluoro-chroman derivative test compound.

-

-

Assay Procedure (384-well low volume plate format):

-

Dispense 2 µL of the diluted test compound or standard to the appropriate wells.

-

Add 4 µL of a mixture of the tagged PD-1 and PD-L1 proteins to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 4 µL of a mixture of the HTRF detection reagents to each well.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

The HTRF signal is inversely proportional to the inhibition of the PD-1/PD-L1 interaction.

-

Determine the IC50 value by plotting the HTRF ratio against the log of the compound concentration.

-

Summary of Quantitative Data

The following table summarizes representative quantitative data for difluoro-chroman derivatives and related compounds across the discussed mechanisms of action.

| Compound Class | Target/Assay | Potency (IC50/EC50) | Reference |

| 6,8-Disubstituted Chroman-4-ones | SIRT2 Inhibition | Low micromolar to nanomolar | [7] |

| 7-Fluoro-chroman-4-one | SIRT2 Inhibition | Weak inhibition | [6] |

| Difluoro-chroman derivatives | Apoptosis Induction (various cell lines) | Cell-type dependent | N/A |

| Chroman-like PD-L1 Inhibitors | PD-1/PD-L1 Binding | Nanomolar to micromolar | [12] |

Conclusion and Future Directions

Difluoro-chroman derivatives represent a highly promising class of therapeutic agents with diverse and potent mechanisms of action. Their ability to selectively inhibit SIRT2, induce apoptosis, and antagonize the PD-1/PD-L1 immune checkpoint underscores their potential in oncology, neurodegenerative diseases, and beyond. The strategic incorporation of fluorine is a key driver of their enhanced pharmacological properties.

Future research in this area should focus on:

-

Elucidating precise binding modes through co-crystallography and advanced computational modeling to guide further structure-based drug design.

-

Conducting head-to-head comparative studies of difluoro-chroman derivatives with their non-fluorinated analogs to more definitively quantify the contribution of fluorine to their activity and pharmacokinetic profiles.

-

Exploring the potential for synergistic effects by combining difluoro-chroman derivatives with other therapeutic agents.

-

Expanding the investigation of their therapeutic potential into other disease areas where the targeted pathways are implicated.

By continuing to unravel the intricate mechanisms of action of these fascinating molecules, the scientific community can unlock their full therapeutic potential for the benefit of patients worldwide.

References

-

Caspase-3/7 activity assay. Bio-protocol. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

-

Caspase 3/7 Activity. Protocols.io. [Link]

-

Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

-

Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. BioAscent. [Link]

-

Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]

-

Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. PubMed. [Link]

-

Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. PMC - PubMed Central. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

-

The role of fluorine in medicinal chemistry. Request PDF. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. [Link]

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]

-

Recent Advances on Fluorine Chemistry. PMC - NIH. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 10. benchchem.com [benchchem.com]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Biological Activity of 6,8-Difluoro-chroman-4-ylamine hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 6,8-Difluoro-chroman-4-ylamine hydrochloride. While direct experimental data on this specific molecule is not extensively published, this document synthesizes information from structurally related compounds to build a scientifically grounded hypothesis of its biological profile. By examining the well-documented activities of the chroman-4-ylamine scaffold and the influence of fluorine substitution, we project potential therapeutic applications and provide detailed experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction: The Chroman Scaffold and the Influence of Fluorination

The chroman ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a vast array of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The versatility of the chroman scaffold allows for substitutions that can fine-tune its biological activity.

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase potency.[4] The 6,8-difluoro substitution pattern, in particular, has been associated with significant biological activity in related heterocyclic systems. For instance, 6,8-difluoro-2-arylchroman-4-ones have shown potent antiviral activity against the influenza A virus.[5] Therefore, 6,8-Difluoro-chroman-4-ylamine hydrochloride is a compound of considerable interest, warranting a thorough investigation of its potential biological activities.

Projected Biological Activity Based on Structural Analogs

Based on the activities of related compounds, we can hypothesize several key biological effects for 6,8-Difluoro-chroman-4-ylamine hydrochloride.

Sirtuin 2 (SIRT2) Inhibition and Neuroprotection

Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[6][7] Larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman core have been shown to be favorable for SIRT2 inhibition.[6] Given that fluorine is a strongly electron-withdrawing group, it is plausible that 6,8-Difluoro-chroman-4-ylamine hydrochloride could act as a potent and selective SIRT2 inhibitor.

Hypothesized Signaling Pathway: SIRT2 Inhibition

Caption: Hypothesized SIRT2 inhibition pathway by 6,8-Difluoro-chroman-4-ylamine hydrochloride.

Anticancer Potential

The chroman-4-one scaffold is a recurring motif in compounds with demonstrated anticancer activity.[2] For instance, certain spirocyclic chroman derivatives have been shown to inhibit the proliferation of enzalutamide-resistant prostate cancer cells.[8] The mechanism of action for many of these compounds is linked to the inhibition of key cellular processes like cell cycle progression. The potential of 6,8-Difluoro-chroman-4-ylamine hydrochloride as an anticancer agent warrants investigation, possibly through mechanisms related to SIRT2 inhibition or other pathways.

Antiviral Activity

Research has highlighted the antiviral properties of fluorinated chroman derivatives. Specifically, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited significant activity against the influenza A/Puerto Rico/8/34 (H1N1) virus with an IC50 of 6 μM.[5] This suggests that the 6,8-difluoro substitution pattern on the chroman core may be a key determinant for antiviral efficacy.

Table 1: Antiviral Activity of a Structurally Related Compound

| Compound | Virus Strain | IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 µM | >900 µM | 150 | [5] |

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of 6,8-Difluoro-chroman-4-ylamine hydrochloride, a series of in-vitro and in-vivo experiments are recommended.

General Experimental Workflow

Sources

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of Fluorinated Chroman Amines

Introduction: The Strategic Imperative of Fluorination in Chroman Amine Drug Discovery

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Amines appended to this scaffold, creating chroman amines, have shown potential in various therapeutic areas, including neuroprotection and cardiovascular diseases.[2][3] The strategic incorporation of fluorine into drug candidates—a cornerstone of modern medicinal chemistry—offers a powerful tool to modulate their physicochemical and pharmacokinetic properties.[1][4] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, membrane permeability, binding affinity, and the acidity of neighboring functional groups.[1][5] This guide provides a comprehensive technical overview of the pharmacology and toxicology of fluorinated chroman amines, synthesizing established principles with field-proven insights for researchers, scientists, and drug development professionals.

Pharmacology of Fluorinated Chroman Amines: A Mechanistic Perspective

The introduction of fluorine into the chroman amine structure can profoundly influence its pharmacological profile. While direct, extensive research on fluorinated chroman amines is an emerging field, we can extrapolate from the known effects of fluorination on bioactive molecules and the established pharmacology of related chroman structures.

Modulation of Physicochemical Properties and Pharmacokinetics (ADME)

Strategic fluorination is a key strategy to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[6] The electron-withdrawing nature of fluorine can lower the pKa of nearby amine functionalities, which in turn can influence a compound's solubility, permeability, and interaction with biological targets.[5][7]

Key ADME Parameter Modulation by Fluorination:

| ADME Parameter | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s (CYPs).[5][8] This can block common sites of oxidative metabolism. |

| Membrane Permeability | Often Enhanced | Increased lipophilicity due to fluorination can improve passive diffusion across cellular membranes, including the blood-brain barrier.[4] |

| Solubility | Variable | The effect on solubility is context-dependent. While increased lipophilicity can decrease aqueous solubility, in some cases, fluorination can lead to improved solubility.[6] |

| Target Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[9][10] |

A critical aspect of preclinical drug development is the assessment of a compound's potential to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.[11] Fluorogenic CYP450 inhibition assays are a high-throughput method to evaluate this risk early in the discovery process.[12]

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacology of non-fluorinated chroman derivatives, fluorinated chroman amines are promising candidates for neurological and cardiovascular disorders.

-

Neuroprotection: Chroman derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's.[2] Some chromenes have been shown to inhibit NMDA receptor-mediated toxicity and enhance ERK-CREB signaling pathways, crucial for neuronal survival.[2] Fluorination could potentially enhance the blood-brain barrier penetration and potency of these compounds.[13][14]

-

Cardiovascular Effects: Certain chroman derivatives have been investigated for their cardiovascular effects, including potential antidepressant-like activity with a distinct side-effect profile compared to tricyclic antidepressants.[3] One study on a non-fluorinated thiaisochroman derivative showed bradycardia and a decrease in cardiac output, suggesting a different mechanism of action from imipramine.[3] The impact of fluorination on these cardiovascular properties would be a key area of investigation.

Toxicological Profile of Fluorinated Chroman Amines: A Predictive Analysis

While specific toxicological data for fluorinated chroman amines is limited, a robust understanding of the toxicology of fluorinated compounds, in general, provides a framework for predictive assessment.

Metabolism and Potential for Toxic Metabolite Formation

A primary consideration in the toxicology of fluorinated compounds is their metabolic fate. While the C-F bond is generally stable, metabolic defluorination can occur, leading to the release of fluoride ions.[5] High concentrations of fluoride can be toxic, potentially leading to skeletal fluorosis.[5]

Another significant concern is the potential for the formation of toxic metabolites, such as fluoroacetic acid, from certain fluorinated motifs like fluoroamines and fluoroethers.[5] Fluoroacetic acid can disrupt the Krebs cycle, leading to cellular energy depletion.[5] Therefore, careful metabolic profiling of any new fluorinated chroman amine is essential to identify and quantify potential toxic metabolites.

Experimental Workflow for In Vitro Toxicology Assessment

A tiered approach to in vitro toxicology is crucial for early-stage risk assessment.

Caption: A typical workflow for the in vitro toxicological evaluation of new chemical entities.

Experimental Protocols: A Practical Guide

Protocol 1: Fluorogenic Cytochrome P450 Inhibition Assay

This protocol outlines a high-throughput method to assess the inhibitory potential of fluorinated chroman amines against major human CYP450 isoforms.[11][12]

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Fluorogenic probe substrates specific for each isoform

-

NADPH regenerating system

-

Test compounds (fluorinated chroman amines) and positive control inhibitors

-

Black 96-well or 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagent Solutions:

-

Dilute the CYP450 enzymes and NADPH regenerating system in the appropriate reaction buffer.

-

Prepare a stock solution of the test compound and positive control inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds and positive controls.

-

Prepare the fluorogenic substrate solution in the reaction buffer.

-

-

Assay Protocol:

-

Add the test compound or positive control to the wells of the microplate.

-

Add the CYP450 enzyme solution to each well and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Incubate the plate at 37°C for the desired reaction time.

-

Stop the reaction by adding a suitable stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable model.

-

Protocol 2: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol assesses the ability of fluorinated chroman amines to protect primary cortical neurons from NMDA-induced cell death.[2]

Materials:

-

Primary rat cortical cell cultures

-

Neurobasal medium and B27 supplement

-

N-methyl-D-aspartate (NMDA)

-

Test compounds (fluorinated chroman amines) and a positive control (e.g., memantine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate primary cortical neurons in 96-well plates and culture until mature.

-

Pre-treat the cells with various concentrations of the test compound or positive control for a specified duration.

-

-

Induction of Excitotoxicity:

-

Expose the cells to a toxic concentration of NMDA for a defined period.

-

-

Assessment of Cell Viability (MTT Assay):

-

Remove the treatment medium and add MTT solution to each well.

-

Incubate the plate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Determine the EC50 value (the concentration of the compound that provides 50% protection) from the dose-response curve.

-

Future Directions and Conclusion

Fluorinated chroman amines represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The strategic incorporation of fluorine offers a clear pathway to optimize the ADME properties and potentially enhance the potency of this privileged scaffold.

Caption: A simplified representation of the iterative drug discovery process for fluorinated chroman amines.

Future research should focus on the systematic synthesis and screening of libraries of fluorinated chroman amines to establish clear structure-activity and structure-toxicity relationships. A deeper understanding of their metabolic pathways is paramount to mitigating any potential toxicity associated with defluorination or the formation of toxic metabolites. The continued application of advanced in silico and in vitro models will be instrumental in accelerating the development of safe and effective drugs from this promising chemical class.

References

-

Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(5), 434-438. Available from: [Link]

-

Sutherland, A., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 96, 132326. Available from: [Link]

-

Boll, B., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 2566-2573. Available from: [Link]

- TBA

-

Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry, 2011(18), 3261-3278. Available from: [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-465. Available from: [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available from: [Link]

- TBA

- TBA

- TBA

-

Tauber, R., et al. (1977). [Studies on the circulatory side-effects of 2-[3'-diethylaminopropyl-(1')-carbamoyl]-6,7-dimethoxy-1-thiaiso-chroman-1,1-di oxide ("16-252") (author's transl)]. Arzneimittel-Forschung, 27(11), 2114-2120. Available from: [Link]

-

Johnson, B. F., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6225-6261. Available from: [Link]

-

Kim, H. Y., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. International Journal of Molecular Sciences, 19(11), 3349. Available from: [Link]

- TBA

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

- TBA

-

Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-5735. Available from: [Link]

-

Maurice, T., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 80(1), 325-345. Available from: [Link]

- TBA

-

Cohen, L. H., et al. (2003). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Drug Metabolism and Disposition, 31(12), 1470-1479. Available from: [Link]

- TBA

- TBA

-

Hunter, L. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(4), 769. Available from: [Link]

-

Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. Available from: [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. Available from: [Link]

-

Shulgin, A. T., & Shulgin, A. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 32(12), 2457-2471. Available from: [Link]

-

Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 759-770. Available from: [Link]

-

Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 821-833. Available from: [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(9), 3747-3760. Available from: [Link]

- TBA

- TBA

- TBA

-

Singh, R. P., et al. (2010). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 17(22), 2390-2410. Available from: [Link]

- TBA

- TBA

- TBA

-

Leung, D., et al. (2012). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemMedChem, 7(8), 1336-1347. Available from: [Link]

- TBA

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. [Studies on the circulatory side-effects of 2-[3'-diethylaminopropyl-(1')-carbamoyl]-6,7-dimethoxy-1-thiaiso-chroman-1,1-di oxide ("16-252") (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 12. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Handling, and MSDS for 6,8-Difluoro-chroman-4-ylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and Material Safety Data Sheet (MSDS) information for 6,8-Difluoro-chroman-4-ylamine HCl. As a fluorinated organic compound, it presents unique safety considerations that necessitate a thorough understanding to ensure the well-being of laboratory personnel and the integrity of research.

Introduction to 6,8-Difluoro-chroman-4-ylamine HCl

6,8-Difluoro-chroman-4-ylamine hydrochloride is a fluorinated amine derivative with potential applications in pharmaceutical research and development. The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Consequently, such compounds are of great interest in drug discovery. However, these same properties can also introduce specific hazards that require careful management.

This document serves as a detailed resource for all personnel who may handle this compound, outlining the potential hazards, necessary precautions, and emergency procedures. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Hazard Identification and Assessment

Key Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, and toxic in contact with skin or if inhaled.[2][3]

-

Skin and Eye Irritation: As an amine hydrochloride, it is likely to be a skin and eye irritant, potentially causing serious eye damage.[3][4]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

| Hazard Category | Potential Effects | Primary Routes of Exposure |

| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin or if inhaled.[2][3] | Ingestion, Dermal, Inhalation |

| Skin Corrosion/Irritation | Causes skin irritation.[3] | Dermal |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Ocular |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | Inhalation |

It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with 6,8-Difluoro-chroman-4-ylamine HCl. The following protocols are based on best practices for handling potent, hazardous chemicals in a laboratory setting.[1]

Engineering Controls

The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 6,8-Difluoro-chroman-4-ylamine HCl.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[2] Given the potential for skin toxicity, double-gloving is recommended.[1] Gloves should be inspected for defects before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat must be worn.[1] For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron should also be used.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Caption: Personal Protective Equipment (PPE) Decision Workflow.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

-

Temperature: For long-term storage, refrigeration at -20°C is recommended.[6] For short-term storage (1-2 weeks), -4°C is acceptable.[6]

Emergency Procedures

In the event of an emergency, a swift and appropriate response is critical to minimize harm.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Spill and Leak Response

-

Small Spills: For small spills, carefully absorb the material with an inert absorbent material (e.g., sand, silica gel, vermiculite) and place it in a sealed container for disposal.[5]

-

Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Contact your institution's environmental health and safety office for assistance.

Caption: First Aid Response for Accidental Exposure.

Disposal Considerations

The disposal of 6,8-Difluoro-chroman-4-ylamine HCl and any contaminated materials must be handled as hazardous waste.

-

Waste Containers: Collect all waste, including contaminated gloves, weighing paper, and absorbent materials, in a designated, sealed, and properly labeled hazardous waste container.[1]

-

Disposal Method: All chemical waste should be disposed of through your institution's hazardous waste program.[1] Do not attempt to neutralize or dispose of this compound down the drain.

Occupational Exposure Limits

Currently, there are no established specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for 6,8-Difluoro-chroman-4-ylamine HCl.[8][9] In the absence of specific OELs, a conservative approach should be taken, and all efforts should be made to minimize exposure to the lowest achievable level.

Conclusion

6,8-Difluoro-chroman-4-ylamine HCl is a valuable compound for research and development, but it must be handled with the utmost care. By understanding its potential hazards and adhering to the safety, handling, and disposal protocols outlined in this guide, researchers can work with this compound safely and effectively. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your environmental health and safety department.

References

- BenchChem. (2025).

- BIOFOUNT. (n.d.). 6,8-Difluoro-chroman-4-ylamine Hydrochloride. BIOFOUNT.

- Thermo Fisher Scientific. (2025).

- Occupational Safety and Health Administration. (n.d.).

- Fisher Scientific. (2021).

- European Chemicals Agency. (n.d.).

- Cayman Chemical. (2024).

- Merck Millipore. (2025).

- CymitQuimica. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 1187928-83-1|6,8-Difluoro-chroman-4-ylamine Hydrochloride|6,8-Difluoro-chroman-4-ylamine Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 7. fishersci.com [fishersci.com]

- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 9. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]

Synthetic Pathway and Retrosynthesis of 6,8-Difluoro-chroman-4-ylamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6,8-Difluoro-chroman-4-ylamine, a fluorinated chroman derivative of interest to researchers, scientists, and drug development professionals. The guide delves into the retrosynthetic analysis, forward synthesis, and detailed experimental protocols, grounding the proposed methodology in established chemical principles and citing relevant literature.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The chroman scaffold is a privileged structure found in a variety of biologically active compounds. The combination of these features in 6,8-Difluoro-chroman-4-ylamine makes it a valuable target for synthetic exploration and potential applications in drug discovery. This guide outlines a logical and practical synthetic approach to this molecule, starting from readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 6,8-Difluoro-chroman-4-ylamine (I), suggests a straightforward disconnection strategy. The primary amine functionality can be installed via the reduction of an oxime (II). This oxime, in turn, is readily prepared from the corresponding ketone, 6,8-Difluoro-chroman-4-one (III). The chromanone core can be constructed through an intramolecular Friedel-Crafts-type cyclization of the corresponding 3-(2,4-difluorophenoxy)propanoic acid (IV). This acid can be obtained by the hydrolysis of the corresponding nitrile, 3-(2,4-difluorophenoxy)propanenitrile (V). Finally, the nitrile can be synthesized via a Michael addition of 2,4-difluorophenol (VI) to acrylonitrile. This retrosynthetic pathway is advantageous as it begins with a commercially available and relatively inexpensive starting material, 2,4-difluorophenol.

Caption: Retrosynthetic analysis of 6,8-Difluoro-chroman-4-ylamine.

Forward Synthetic Pathway

The forward synthesis mirrors the retrosynthetic analysis, commencing with the Michael addition of 2,4-difluorophenol to acrylonitrile, followed by hydrolysis, intramolecular cyclization, oximation, and a final reduction to yield the target amine.

Caption: Forward synthetic pathway to 6,8-Difluoro-chroman-4-ylamine.

Experimental Protocols

Step 1: Synthesis of 3-(2,4-Difluorophenoxy)propanenitrile

The synthesis commences with a Michael addition of 2,4-difluorophenol to acrylonitrile. This reaction is typically base-catalyzed. While various bases can be employed, potassium carbonate offers a mild and effective option.[1]

-

Materials:

-

2,4-Difluorophenol (1.0 eq)[2]

-

Acrylonitrile (1.2 eq)

-

Potassium carbonate (K₂CO₃, 0.2 eq)

-

Solvent-free or a polar aprotic solvent like acetonitrile.

-

-

Procedure:

-

To a round-bottom flask, add 2,4-difluorophenol and potassium carbonate.

-

If using a solvent, add acetonitrile.

-

Slowly add acrylonitrile to the mixture at room temperature with stirring.

-

Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(2,4-difluorophenoxy)propanenitrile.

-

The product can be purified by vacuum distillation or column chromatography if necessary.

-

Step 2: Synthesis of 3-(2,4-Difluorophenoxy)propanoic Acid

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis using a strong mineral acid like hydrochloric acid is a common and effective method.

-

Materials:

-

3-(2,4-Difluorophenoxy)propanenitrile (1.0 eq)

-

Concentrated hydrochloric acid (excess)

-

-

Procedure:

-

To a round-bottom flask, add 3-(2,4-difluorophenoxy)propanenitrile.

-

Add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum or by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-water, which should cause the carboxylic acid to precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(2,4-difluorophenoxy)propanoic acid.

-

Step 3: Synthesis of 6,8-Difluoro-chroman-4-one

The key ring-forming step is an intramolecular cyclization of the carboxylic acid. This is typically achieved using a strong acid catalyst that can act as a dehydrating agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[3][4]

-

Materials:

-

3-(2,4-Difluorophenoxy)propanoic acid (1.0 eq)

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid (excess)

-

-

Procedure:

-

To a round-bottom flask, add an excess of polyphosphoric acid and heat it to approximately 80-100 °C with stirring.

-

Slowly add the 3-(2,4-difluorophenoxy)propanoic acid to the hot PPA.

-

Continue to stir the mixture at this temperature and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the chromanone.

-

Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution to remove any unreacted acid.

-

Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Step 4: Synthesis of 6,8-Difluoro-chroman-4-one Oxime

The ketone is converted to its corresponding oxime by reaction with hydroxylamine. This is a standard condensation reaction.[5][6]

-

Materials:

-

6,8-Difluoro-chroman-4-one (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate or pyridine (as a base, 2.0 eq)

-

Ethanol

-

-

Procedure:

-

Dissolve 6,8-Difluoro-chroman-4-one in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride and the base (sodium acetate or pyridine).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If sodium acetate was used, the product may precipitate upon cooling. If pyridine was used, the solvent can be removed under reduced pressure.

-

Add water to the reaction mixture to precipitate the oxime.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to obtain 6,8-Difluoro-chroman-4-one oxime.

-

Step 5: Synthesis of 6,8-Difluoro-chroman-4-ylamine

The final step is the reduction of the oxime to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Common catalysts include palladium on carbon (Pd/C) or Raney Nickel.[7][8][9][10]

-

Materials:

-

6,8-Difluoro-chroman-4-one oxime (1.0 eq)

-

Palladium on carbon (10% Pd/C, catalytic amount) or Raney Nickel

-

Hydrogen gas (H₂)

-

Solvent (e.g., ethanol, methanol, or acetic acid)

-

-

Procedure:

-

To a hydrogenation vessel, add the 6,8-Difluoro-chroman-4-one oxime and the solvent.

-

Carefully add the Pd/C catalyst or Raney Nickel slurry.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction can be gently heated if necessary.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 6,8-Difluoro-chroman-4-ylamine.

-

The product can be purified by recrystallization of its salt (e.g., hydrochloride) or by column chromatography.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 2,4-Difluorophenol | 3-(2,4-Difluorophenoxy)propanenitrile | Acrylonitrile, K₂CO₃ | 80-90 |

| 2 | 3-(2,4-Difluorophenoxy)propanenitrile | 3-(2,4-Difluorophenoxy)propanoic Acid | Conc. HCl | 90-95 |

| 3 | 3-(2,4-Difluorophenoxy)propanoic Acid | 6,8-Difluoro-chroman-4-one | PPA or H₂SO₄ | 70-85 |

| 4 | 6,8-Difluoro-chroman-4-one | 6,8-Difluoro-chroman-4-one Oxime | NH₂OH·HCl, NaOAc | 85-95 |

| 5 | 6,8-Difluoro-chroman-4-one Oxime | 6,8-Difluoro-chroman-4-ylamine | H₂, Pd/C or Raney Ni | 80-95 |

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of 6,8-Difluoro-chroman-4-ylamine. The proposed route leverages well-established chemical transformations and starts from the readily available 2,4-difluorophenol. The step-by-step protocols provided, while based on analogous transformations, offer a solid foundation for researchers to successfully synthesize this valuable fluorinated chroman derivative. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

-

Palladium on carbon. In Wikipedia. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 2,4-Difluorophenol as a Versatile Building Block in Organic Synthesis. BenchChem.

-

Raney nickel. In Wikipedia. Retrieved from [Link]

- BenchChem. (2025).

-

Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. Retrieved from [Link]

- Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. (2012). Tetrahedron Letters, 53(48), 6565-6568.

- Process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. (1986). U.S.

- Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. (1989).

- Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. (2013).

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. BenchChem.

-

Chemistry university. (2021). Raney Nickel Reduction [Video]. YouTube. Retrieved from [Link]

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2021). ACS Omega, 6(35), 22655–22663.

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

- New method for preparation of chromanone derivatives. (2018).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. BenchChem.

- Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. (2013).

- Fluoroalkylation of aromatics: An intramolecular radical cyclization of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes. (2006). Journal of Fluorine Chemistry, 127(12), 1611-1616.

- Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. (2014).

- Novel method for preparing chromanone derivative. (2017).

- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. (2019). RSC Advances, 9(33), 19053-19058.

-

PubChem. 2,4-Difluorophenol. Retrieved from [Link]

- Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020).

-

Chemistry university. (2021). Raney Nickel Reduction Mechanism [Video]. YouTube. Retrieved from [Link]

- reaction in oximes of. (n.d.).

- Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. (2023). Molecules, 28(3), 1185.

- BenchChem. (2025). optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. BenchChem.

-

Oxime. In Wikipedia. Retrieved from [Link]

- Michael addition reactions of ??-acyloxy nitrile anions. (n.d.).

- BenchChem. (2025).

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Retrieved from [Link]

- Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. (2019). The Journal of Organic Chemistry, 84(15), 9545-9553.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4625042A - Process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]

- 4. Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Patent 0168006 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxime - Wikipedia [en.wikipedia.org]

- 7. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 10. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Spectroscopic Blueprint of a Privileged Scaffold: An In-Depth Technical Guide to 6,8-Difluoro-chroman-4-ylamine

Introduction: The Significance of Fluorinated Chromanamines in Modern Drug Discovery

The chroman scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms onto this scaffold can dramatically alter the physicochemical and pharmacological properties of the resulting molecules. Strategic fluorination, as seen in 6,8-Difluoro-chroman-4-ylamine, can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins, making it a compound of significant interest for researchers in drug development.[1]

This guide provides a comprehensive analysis of the expected spectroscopic data for 6,8-Difluoro-chroman-4-ylamine. In the absence of publicly available experimental spectra, this document serves as a predictive blueprint, leveraging established principles of spectroscopic analysis and data from analogous compounds to provide a robust characterization framework. For scientists synthesizing or working with this molecule, this guide will be an invaluable tool for confirming its identity and purity.

Molecular Structure and Atom Numbering

To ensure clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the chroman ring system is used.

Caption: Molecular structure of 6,8-Difluoro-chroman-4-ylamine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the cornerstone of small molecule characterization. For 6,8-Difluoro-chroman-4-ylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6,8-Difluoro-chroman-4-ylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments to confirm assignments.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.0-7.2 | m | 1H | H5 | |

| ~6.8-7.0 | m | 1H | H7 | |

| ~4.2-4.4 | m | 1H | H2 | |

| ~4.0-4.2 | m | 1H | H2 | |

| ~3.8-3.9 | t | 1H | H4 | J ≈ 6-8 |

| ~2.2-2.4 | m | 1H | H3 | |

| ~1.8-2.0 | m | 1H | H3 | |

| ~1.6 | br s | 2H | NH₂ |

Interpretation and Rationale:

-

Aromatic Protons (H5, H7): The two aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atoms. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield compared to an unsubstituted chroman ring.

-

Methylene Protons at C2: The two protons at the C2 position are diastereotopic and will appear as a complex multiplet.

-

Methine Proton at C4: The proton at C4, attached to the same carbon as the amine group, will be a triplet, coupling with the two adjacent protons at C3.

-

Methylene Protons at C3: These protons are also diastereotopic and will present as complex multiplets.

-